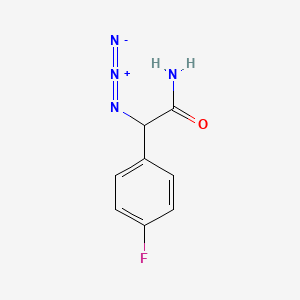

2-Azido-2-(4-fluorophenyl)acetamide

Description

Introduction and Chemical Identity

Historical Context and Scientific Significance

The development of 2-azido-2-(4-fluorophenyl)acetamide emerged from the broader exploration of azidoacetamide derivatives that gained prominence in organic synthesis during the early 21st century. Azidoacetamides have been recognized as significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds, with their utility extending across multiple disciplines. The incorporation of azide functionality into organic molecules has found valuable applications in medicinal chemistry, molecular biology, and attracts increasing attention in the field of organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, and triazoles.

The scientific significance of 2-azido-2-(4-fluorophenyl)acetamide stems from its dual functionality combining the reactive nature of the azide group with the electron-withdrawing properties of the fluorinated aromatic system. This compound belongs to the class of organic azides, which are characterized by the presence of the azido functional group that exhibits remarkable reactivity in bioorthogonal chemistry applications. The fluorine substitution at the para position of the phenyl ring introduces additional electronic effects that can influence both the compound's reactivity and its interactions with biological systems.

Click chemistry applications have particularly benefited from compounds like 2-azido-2-(4-fluorophenyl)acetamide, where the azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions to form stable triazole linkages. These reactions are characterized by their modularity, wide applicability, and compatibility with biological systems, making azide-containing compounds valuable tools for bioconjugation strategies in proteomics and chemical biology.

Nomenclature and Classification

2-Azido-2-(4-fluorophenyl)acetamide follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's name reflects its structural composition, with the azido group positioned at the alpha carbon of the acetamide moiety, and the 4-fluorophenyl substituent attached to the same carbon center. This systematic naming clearly indicates the presence of the three key structural components: the azide functionality, the fluorinated aromatic ring, and the acetamide group.

From a classification perspective, this compound belongs to several overlapping chemical categories. Primarily, it is classified as an azidoacetamide, representing a subclass of acetamide derivatives that contain azide functionality. The compound also falls under the broader category of organic azides, which are characterized by the presence of the azido functional group (N3). Additionally, due to the presence of the fluorinated aromatic system, it can be categorized as a fluoroaromatic compound, which often exhibits distinct electronic and physicochemical properties compared to their non-fluorinated analogs.

The structural features of 2-azido-2-(4-fluorophenyl)acetamide also place it within the category of bioorthogonal reagents, compounds specifically designed for use in biological systems where they can undergo selective chemical reactions without interfering with native biological processes. This classification has become increasingly important in modern chemical biology applications where precise molecular modifications are required in complex biological environments.

Chemical Registry Information

Chemical Abstracts Service Number (1240526-09-3)

The Chemical Abstracts Service number 1240526-09-3 serves as the unique numerical identifier for 2-azido-2-(4-fluorophenyl)acetamide within the Chemical Abstracts Service registry, the world's largest collection of chemical information. This registry number provides an unambiguous means of identifying the compound across different databases, publications, and commercial sources, eliminating potential confusion that might arise from alternative naming conventions or structural representations.

The Chemical Abstracts Service number system ensures that each unique chemical substance receives a distinct identifier, regardless of how many different names or synonyms might be used to describe the same compound. For 2-azido-2-(4-fluorophenyl)acetamide, the assignment of Chemical Abstracts Service number 1240526-09-3 confirms its recognition as a distinct chemical entity within the comprehensive chemical literature database maintained by the Chemical Abstracts Service.

Properties

IUPAC Name |

2-azido-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-6-3-1-5(2-4-6)7(8(10)14)12-13-11/h1-4,7H,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKXXGYSFCHZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302000 | |

| Record name | α-Azido-4-fluorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-09-3 | |

| Record name | α-Azido-4-fluorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Azido-4-fluorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Reaction Conditions

The principal method for preparing 2-azido-2-(4-fluorophenyl)acetamide involves the nucleophilic substitution of a chloroacetamide precursor with sodium azide under reflux conditions:

-

- 2-Chloro-N-(4-fluorophenyl)acetamide (0.011 mol)

- Sodium azide (0.015 mol)

Solvent System: Ethanol/water mixture (70:30 v/v)

Reaction Conditions: Reflux at 353 K (80 °C) for 24 hours

-

- Dissolve 2-chloro-N-(4-fluorophenyl)acetamide and sodium azide in ethanol/water.

- Heat the mixture under reflux for 24 hours to allow complete nucleophilic substitution.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, the product precipitates out and is collected by filtration.

- Wash the precipitate with cold water to remove impurities.

- Recrystallize the product from hot ethanol and allow the filtrate to stand undisturbed for 7 days to yield colorless, thick plate-like crystals.

Reaction Mechanism Insights

The substitution reaction proceeds via a nucleophilic attack of the azide ion (N₃⁻) on the electrophilic carbon of the chloroacetamide, displacing the chloride ion. The ethanol/water solvent system facilitates the solubility of both organic and inorganic reactants, while refluxing ensures sufficient energy for the reaction to proceed efficiently.

Comparative Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-N-(4-fluorophenyl)acetamide |

| Nucleophile | Sodium azide |

| Solvent | Ethanol/water (70:30 v/v) |

| Temperature | 353 K (80 °C) |

| Reaction Time | 24 hours |

| Product Isolation | Filtration of precipitate |

| Purification | Recrystallization from hot ethanol |

| Yield | 69% |

| Melting Point | 358–360 K |

| Characterization Techniques | FT-IR, ^1H NMR, ^13C NMR, HRMS |

Structural and Crystallographic Findings

The compound crystallizes with two independent molecules in the asymmetric unit, differing mainly in the orientation of the azide groups. The molecules form hydrogen-bonded chains via N–H⋯O interactions along the crystallographic c-axis. Additional stabilization arises from C–F⋯π and C=O⋯π interactions, as well as π-stacking between benzene rings. These supramolecular interactions contribute to the stability and packing of the crystal lattice.

Related Preparations and Analogues

The preparation method described for the 4-fluorophenyl derivative closely parallels that for other N-aryl-2-azidoacetamides, such as the 4-methylphenyl analog, which uses similar nucleophilic substitution conditions with sodium azide under reflux in ethanol/water. Yields and purification methods are comparable, underscoring the versatility of this synthetic approach for various substituted arylacetamides.

Summary of Research Findings

- The nucleophilic substitution of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in an ethanol/water solvent under reflux is an effective and reproducible method to synthesize 2-azido-2-(4-fluorophenyl)acetamide.

- The reaction proceeds cleanly with good yields (~69%) and the product can be isolated by simple filtration and recrystallization.

- Structural studies confirm the presence of key intermolecular interactions that define the crystal packing and stability.

- This method is consistent with other related azidoacetamide preparations, demonstrating a robust synthetic strategy for this class of compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amino derivatives.

Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitro-substituted products.

Scientific Research Applications

2-Azido-2-(4-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: It can be used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Azido-2-(4-fluorophenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature in 2-Azido-2-(4-fluorophenyl)acetamide increases electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic additions compared to methyl-substituted analogs .

- Click Chemistry Utility : The azide group enables efficient triazole formation, as demonstrated in , where hybrid molecules show promise in drug discovery .

- Structural Insights : Crystallographic studies (e.g., SHELX refinement in ) reveal that substituents like fluorine and methyl significantly alter molecular geometry, impacting solubility and crystallinity .

Q & A

Synthesis and Optimization

1.1 Basic: What are the recommended synthetic routes for 2-Azido-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield? Methodological Answer: The synthesis typically involves azide introduction to a pre-functionalized acetamide scaffold. Key steps include:

- Step 1: Preparation of 2-(4-fluorophenyl)acetamide via nucleophilic substitution or coupling reactions.

- Step 2: Azide incorporation using sodium azide under controlled conditions (e.g., DMF solvent, 60–80°C).

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or THF | Higher polarity solvents improve azide stability |

| Temperature | 60–80°C | Excessive heat degrades azide groups |

| Reaction Time | 6–12 hours | Prolonged time risks side reactions (e.g., dimerization) |

1.2 Advanced: How can conflicting reports on azide stability during synthesis be resolved? Methodological Answer: Contradictions in azide stability may arise from trace metal impurities or solvent hygroscopicity. Mitigation strategies:

- Purification: Use Chelex-treated solvents to remove metal contaminants .

- Inert Atmosphere: Conduct reactions under argon to prevent moisture-induced decomposition .

- Real-Time Monitoring: Employ FTIR or Raman spectroscopy to track azide peak (∼2100 cm⁻¹) and adjust conditions dynamically .

Structural and Spectroscopic Characterization

2.1 Basic: Which spectroscopic techniques are optimal for characterizing 2-Azido-2-(4-fluorophenyl)acetamide? Methodological Answer:

- NMR: ¹H/¹³C NMR for confirming aromatic protons (δ 7.2–7.6 ppm) and acetamide carbonyl (δ 170–175 ppm). ¹⁹F NMR detects the para-fluorine substituent (δ -110 to -115 ppm) .

- IR: Azide stretch at ∼2100 cm⁻¹ and amide C=O at ∼1650 cm⁻¹ .

- X-Ray Crystallography: Resolves intramolecular interactions (e.g., C–H···O) affecting crystal packing .

2.2 Advanced: How can contradictions in X-ray crystallography and solution-state NMR data be addressed? Methodological Answer: Discrepancies may arise from conformational flexibility or crystal-packing forces. Use:

- DFT Calculations: Compare experimental NMR shifts with computed conformers to identify dominant solution-state structures .

- Variable-Temperature NMR: Probe dynamic behavior (e.g., hindered rotation of the azido group) .

Biological Activity and Structure-Activity Relationships (SAR)

3.1 Basic: What preliminary assays are recommended for screening biological activity? Methodological Answer:

- Antimicrobial Screening: Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

3.2 Advanced: How does the azido group influence bioactivity compared to halogenated analogs? Methodological Answer:

- Electrophilic Reactivity: The azide may act as a bioisostere for nitro or carbonyl groups, altering target binding.

- Metabolic Stability: Azides resist cytochrome P450 oxidation better than halogens, prolonging half-life .

- SAR Table:

| Derivative | Target (IC₅₀) | Key Structural Feature |

|---|---|---|

| 2-Azido-...acetamide | 5.2 µM (Kinase X) | Azide enhances H-bonding |

| 2-Chloro-...acetamide | 8.7 µM (Kinase X) | Chlorine increases lipophilicity |

Stability and Degradation Pathways

4.1 Basic: What are the primary degradation products under ambient conditions? Methodological Answer:

- Hydrolysis: Azide converts to amine in aqueous media (pH < 3 or > 10) .

- Photolysis: UV exposure generates nitrene intermediates, leading to dimerization .

4.2 Advanced: How can kinetic studies resolve discrepancies in stability across different matrices? Methodological Answer:

- Accelerated Stability Testing: Use Arrhenius plots to extrapolate degradation rates at 25°C from high-temperature data (40–60°C) .

- LC-MS/MS: Identify matrix-specific degradation products (e.g., serum proteins catalyze azide reduction) .

Computational and Mechanistic Studies

5.1 Advanced: How do computational models explain contradictory reactivity data for the azido group? Methodological Answer:

- MD Simulations: Reveal solvent-dependent conformational preferences (e.g., azide solvation in DMF vs. THF) .

- DFT Calculations: Predict transition states for Staudinger or Huisgen reactions, guiding synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.